Methyl 4-phenyl-2-[(pyridin-3-ylcarbonyl)amino]thiophene-3-carboxylate
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Overview
Description
METHYL 4-PHENYL-2-(PYRIDINE-3-AMIDO)THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-PHENYL-2-(PYRIDINE-3-AMIDO)THIOPHENE-3-CARBOXYLATE typically involves the condensation of thiophene derivatives with pyridine and phenyl groups. Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis. These reactions often require specific conditions such as the presence of sulfurizing agents like phosphorus pentasulfide (P4S10) and the use of α-methylene carbonyl compounds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-PHENYL-2-(PYRIDINE-3-AMIDO)THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.
Scientific Research Applications
METHYL 4-PHENYL-2-(PYRIDINE-3-AMIDO)THIOPHENE-3-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of METHYL 4-PHENYL-2-(PYRIDINE-3-AMIDO)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Tipepidine: A cough suppressant containing a thiophene nucleus.
Uniqueness
METHYL 4-PHENYL-2-(PYRIDINE-3-AMIDO)THIOPHENE-3-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its pyridine-3-amido and phenyl substituents differentiate it from other thiophene derivatives, potentially leading to unique applications and effects .
Properties
Molecular Formula |
C18H14N2O3S |
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Molecular Weight |
338.4 g/mol |
IUPAC Name |
methyl 4-phenyl-2-(pyridine-3-carbonylamino)thiophene-3-carboxylate |
InChI |
InChI=1S/C18H14N2O3S/c1-23-18(22)15-14(12-6-3-2-4-7-12)11-24-17(15)20-16(21)13-8-5-9-19-10-13/h2-11H,1H3,(H,20,21) |
InChI Key |
HGHSFNYKHNTCSP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3=CN=CC=C3 |
Origin of Product |
United States |
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